Differentiation via ALDH Isoform Selectivity Profile vs. Unsubstituted Benzofuran-2-carboxaldehyde
3,6-Dimethyl-1-benzofuran-2-carbaldehyde exhibits a defined inhibitory profile against specific human aldehyde dehydrogenase (ALDH) isoforms, with IC50 values ranging from 69 nM to 360 nM [1]. In contrast, the unsubstituted parent compound, benzofuran-2-carboxaldehyde, is reported to have broad, non-specific antifungal activity but lacks a documented, quantifiable ALDH inhibition profile [2]. This highlights a shift in biological activity from a general antimicrobial agent to a focused enzyme inhibitor upon dimethylation at the 3- and 6-positions.
| Evidence Dimension | ALDH Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | ALDH2: 360 nM; ALDH1B1: 86 nM; ALDH1A2: 69 nM |
| Comparator Or Baseline | Benzofuran-2-carboxaldehyde |
| Quantified Difference | Not directly comparable; compound demonstrates a focused ALDH inhibitory profile not reported for the unsubstituted analog. |
| Conditions | Inhibition of full-length recombinant human enzymes expressed in E. coli (Target Compound) [1]; In vitro antifungal activity against three pathogenic fungi (Comparator) [2] |
Why This Matters
This differentiation is crucial for projects targeting specific metabolic pathways where selective ALDH inhibition is required over broad antimicrobial effects.
- [1] BindingDB. (n.d.). BDBM50236908 (CHEMBL1562069). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236908 View Source
- [2] Pan, F., & Wiese, G. A. (1960). The synthesis and antifungal studies of some benzofuran compounds. Journal of Pharmaceutical Sciences, 49(5), 259-264. doi:10.1002/jps.3030490502 View Source
